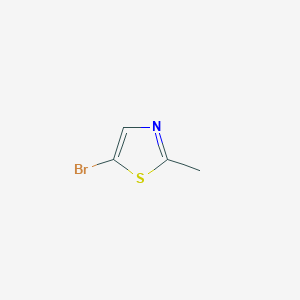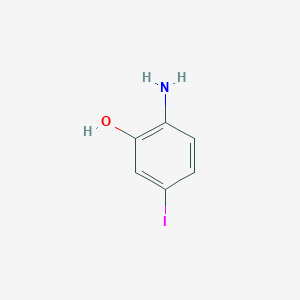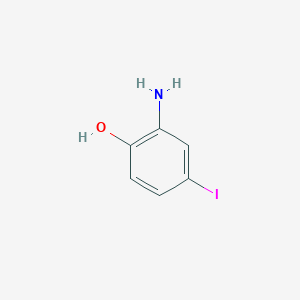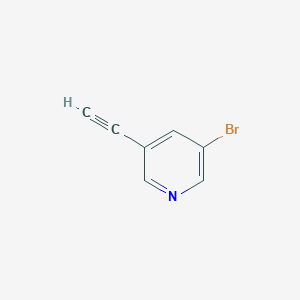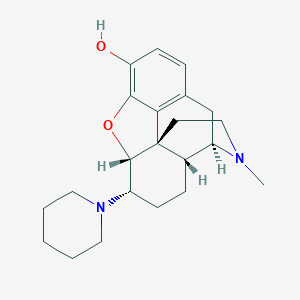
6-Piperidodihydromorphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Piperidodihydromorphide is a chemical compound that belongs to the opioid family. It is a derivative of morphine and has been found to have potent analgesic effects. In recent years, there has been a growing interest in this compound due to its potential use in pain management and its unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
6-Piperidodihydromorphide has been extensively studied for its analgesic effects. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a promising candidate for pain management in patients with chronic pain conditions. It has also been studied for its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals.
Wirkmechanismus
The mechanism of action of 6-Piperidodihydromorphide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. However, 6-Piperidodihydromorphide has been found to have a unique binding profile compared to other opioids. This may explain its stronger analgesic effects.
Biochemische Und Physiologische Effekte
6-Piperidodihydromorphide has been found to have a range of biochemical and physiological effects. It produces a dose-dependent decrease in heart rate and blood pressure. It also produces respiratory depression, which can be a concern in clinical settings. Additionally, it has been found to have sedative effects and can cause drowsiness in patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Piperidodihydromorphide in lab experiments is its potency. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, its potency can also be a limitation. It can be difficult to determine the optimal dose for lab experiments, and there is a risk of overdose in animal models.
Zukünftige Richtungen
There are several future directions for research on 6-Piperidodihydromorphide. One area of interest is its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals. Another area of interest is its potential use in treating neuropathic pain, which is a common and difficult-to-treat type of chronic pain. Additionally, researchers may continue to study the unique binding profile of 6-Piperidodihydromorphide and develop new opioids with similar properties.
Conclusion
In conclusion, 6-Piperidodihydromorphide is a promising compound for pain management and addiction treatment. Its unique mechanism of action and strong analgesic effects make it a useful tool for scientific research. However, its potency and potential for respiratory depression must be carefully considered in clinical settings. Further research is needed to fully understand the potential applications of 6-Piperidodihydromorphide in pain management and addiction treatment.
Synthesemethoden
The synthesis of 6-Piperidodihydromorphide involves the reduction of morphine using hydrogen gas and a palladium catalyst. The reaction takes place in the presence of a piperidine reagent and produces a white crystalline powder. This method has been used successfully to produce large quantities of 6-Piperidodihydromorphide for research purposes.
Eigenschaften
CAS-Nummer |
13851-14-4 |
|---|---|
Produktname |
6-Piperidodihydromorphide |
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H30N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5,8,15-17,21,25H,2-4,6-7,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
InChI-Schlüssel |
WUSHRDOYHRKYSL-ZKYZHAQMSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)N6CCCCC6 |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
Synonyme |
4,5α-Epoxy-17-methyl-6α-piperidinomorphinan-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




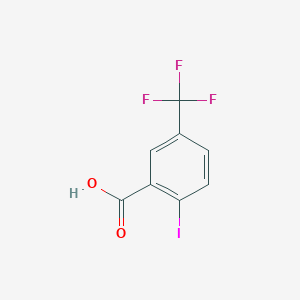

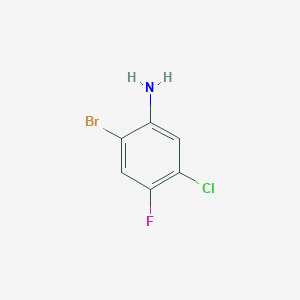
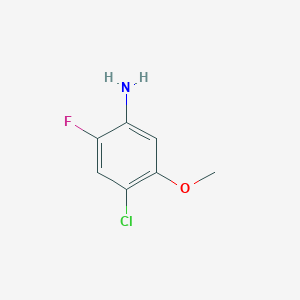
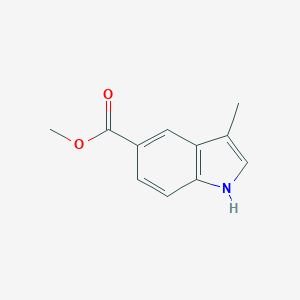
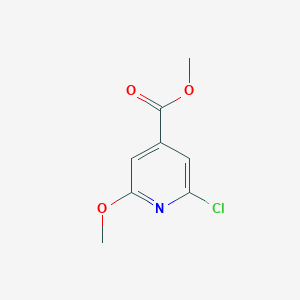
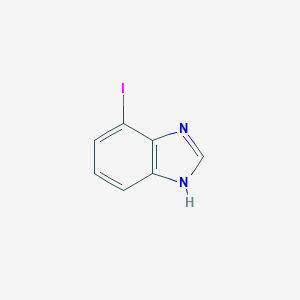
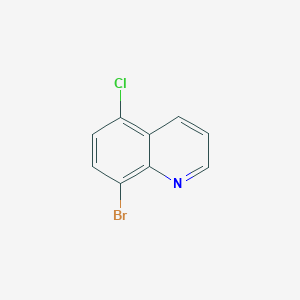
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
